4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine
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Overview
Description
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine is a complex heterocyclic compound. It is characterized by the presence of multiple fused rings, including a cyclopenta[c]pyridazine, piperidine, and thieno[3,2-d]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with various agents . The reaction conditions often involve the use of bases like triethylamine and solvents such as ethanol or water. Industrial production methods may involve similar multicomponent reactions but optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Reduction: Typically involves reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups. Common reagents include alkyl halides and bases.
Cyclization: Intramolecular cyclization reactions can form additional fused ring systems under appropriate conditions.
Scientific Research Applications
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe and as an inhibitor of specific enzymes.
Industry: Employed in the development of corrosion inhibitors for steel alloys.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The pathways involved often include signal transduction pathways critical for cell growth and survival .
Comparison with Similar Compounds
Similar compounds include other cyclopenta[c]pyridazine derivatives and thieno[3,2-d]pyrimidine analogues. Compared to these, 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity . Some similar compounds include:
- 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives
- 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
4-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-2-14-10-17(23-22-15(14)3-1)25-11-13-4-7-24(8-5-13)19-18-16(6-9-26-18)20-12-21-19/h6,9-10,12-13H,1-5,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGHUCWTKPSEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)OCC3CCN(CC3)C4=NC=NC5=C4SC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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